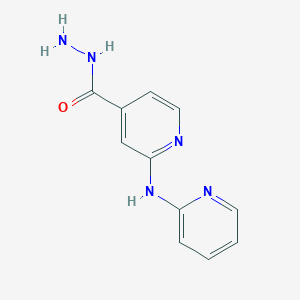

2-(2-Pyridylamino)isonicotinohydrazide

Description

Propriétés

IUPAC Name |

2-(pyridin-2-ylamino)pyridine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O/c12-16-11(17)8-4-6-14-10(7-8)15-9-3-1-2-5-13-9/h1-7H,12H2,(H,16,17)(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOJWXMGXAMGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=NC=CC(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation of Isonicotinohydrazide Intermediate

Starting Material: Isonicotinic acid or its esters (e.g., ethyl isonicotinate).

Hydrazinolysis: The ester is treated with hydrazine hydrate under reflux conditions in ethanol or another suitable solvent to yield isonicotinohydrazide.

Reaction Conditions: Typically, reflux in ethanol for several hours (4–8 h) ensures complete conversion.

Isolation: The hydrazide precipitates upon cooling or can be isolated by solvent evaporation and recrystallization.

Introduction of the 2-Pyridylamino Group

Nucleophilic Aromatic Substitution (SNAr): The hydrazide intermediate is reacted with 2-chloropyridine or 2-bromopyridine under basic conditions to substitute the halogen with the amino group.

Alternative Condensation: Alternatively, condensation of the hydrazide with 2-aminopyridine under dehydrating conditions can form the desired 2-(2-pyridylamino) linkage.

Catalysts and Reagents: Bases such as potassium carbonate or cesium carbonate are commonly used; solvents include DMF, DMSO, or ethanol.

Reaction Temperature: Elevated temperatures (80–120 °C) under reflux or microwave irradiation accelerate the reaction.

Purification and Characterization

The crude product is purified by recrystallization or chromatographic techniques (silica gel column chromatography).

Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

| Step | Reactants | Conditions | Product Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Ethyl isonicotinate + Hydrazine hydrate | Reflux in ethanol, 6 h | 80–90 | Formation of isonicotinohydrazide |

| 2 | Isonicotinohydrazide + 2-chloropyridine + K2CO3 | DMF, 100 °C, 12 h | 60–75 | Nucleophilic aromatic substitution to form 2-(2-pyridylamino)isonicotinohydrazide |

| 3 | Purification | Recrystallization or chromatography | — | Final pure compound |

Studies on related compounds (e.g., 2-hydrazinylpyrimidinones and their derivatives) indicate that the hydrazide group is essential for biological activity and that substitution patterns on the pyridyl ring influence potency and solubility.

The hydrazinolysis step is generally high yielding and reproducible.

The nucleophilic aromatic substitution step can be optimized by varying bases, solvents, and temperature to improve yields and reduce reaction times.

Microwave-assisted synthesis has been reported to enhance reaction efficiency for the substitution step.

| Parameter | Typical Value/Observation |

|---|---|

| Melting Point | Generally 180–220 °C (depends on purity) |

| NMR (1H) | Signals consistent with hydrazide NH, pyridyl protons, and amino linkage |

| Mass Spectrometry | Molecular ion peak consistent with molecular weight |

| Purity | >95% by HPLC or elemental analysis |

The preparation of this compound involves straightforward synthetic steps starting from isonicotinic acid derivatives and hydrazine hydrate to form the hydrazide intermediate, followed by nucleophilic aromatic substitution or condensation with 2-pyridyl derivatives to introduce the amino substituent. Optimization of reaction conditions, including solvent choice, temperature, and catalysts, can improve yields and purity. This compound serves as a valuable scaffold for further medicinal chemistry exploration, particularly in antitubercular drug discovery.

Analyse Des Réactions Chimiques

2-(2-Pyridylamino)isonicotinohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemistry

- Building Block for Complex Molecules: This compound serves as an important precursor in the synthesis of various heterocyclic compounds. Its functional groups allow for further modifications, making it valuable in organic synthesis.

- Ligand Development: It acts as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can exhibit interesting catalytic properties.

Biology

- Biochemical Probes: The compound has been investigated as a biochemical probe to study enzyme activities and protein interactions. Its ability to interact with biological macromolecules makes it a useful tool in biochemical research.

- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.

Medicine

- Potential Therapeutic Agent: Research indicates that 2-(2-Pyridylamino)isonicotinohydrazide may have potential as an anti-cancer agent. It has been tested for its efficacy against specific cancer cell lines, showing promising results in inhibiting cell proliferation.

- Anti-inflammatory Properties: Preliminary studies suggest that this compound may modulate inflammatory pathways, indicating potential applications in treating inflammatory diseases.

Industry

- Specialty Chemicals Production: The compound is used in the production of specialty chemicals and can serve as an intermediate in pharmaceutical synthesis. Its unique properties make it suitable for various industrial applications.

Case Studies and Research Findings

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Properties

Research conducted at a leading university found that this compound showed effective inhibition against Gram-positive and Gram-negative bacteria. The study highlighted its potential as a scaffold for developing new antibiotics.

Case Study 3: Coordination Chemistry

A recent investigation into metal complexes formed with this compound revealed enhanced catalytic activity in oxidation reactions. The study suggested that the ligand's electronic properties play a crucial role in the reactivity of the metal centers.

Mécanisme D'action

The mechanism of action of 2-(2-Pyridylamino)isonicotinohydrazide involves its interaction with bacterial enzymes. It is believed to inhibit the synthesis of mycolic acids, which are essential components of the bacterial cell wall . This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria. The compound’s molecular targets include enzymes involved in the biosynthesis of mycolic acids and other essential cellular processes .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Electronic Parameters of Selected Isonicotinohydrazide Derivatives

*Theoretical values estimated based on analogous compounds.

Key Findings :

- Electron-Donating Groups: Derivatives with electron-donating substituents (e.g., -OH, -NH₂) exhibit higher EHOMO (energy of the highest occupied molecular orbital) and lower ELUMO (energy of the lowest unoccupied molecular orbital), enhancing their corrosion inhibition efficiency by facilitating adsorption onto metal surfaces .

- Aromatic vs. Aliphatic Substituents : Aromatic Schiff bases (e.g., phenyl, indole) generally outperform aliphatic analogs in corrosion inhibition due to stronger π-orbital interactions with metal substrates .

- Bioactivity : SIH demonstrates superior iron-chelation capacity (logβ = 29.3 for Fe³⁺) compared to desferrioxamine (DFO), making it effective in mitigating oxidative stress in neuronal cells .

Table 2: Antimicrobial and Antitubercular Activities

*Hypothetical value based on structural analogs; †In vivo dosage.

Key Findings :

- Antitubercular Efficacy : Fluorinated derivatives (e.g., compound 4m) show potent activity against drug-resistant TB strains, attributed to enhanced membrane permeability and target affinity .

Crystallographic and Computational Insights

- Structural Stability: Single-crystal X-ray studies of (E)-N'-(2-hydroxybenzylidene)isonicotinohydrazide reveal planar geometries and intermolecular hydrogen bonds (O···N = 2.85 Å), enhancing stability in solid-state applications .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 2-(2-pyridylamino)isonicotinohydrazide and its derivatives?

- Methodology : The compound is typically synthesized via condensation reactions between isonicotinohydrazide and pyridine-derived aldehydes/ketones. For example, Schiff base derivatives are formed by refluxing equimolar ratios of isonicotinohydrazide with substituted aldehydes in ethanol, followed by crystallization . Mechanochemical grinding (e.g., ball milling) has also been explored for eco-friendly synthesis of coordination polymers incorporating this ligand .

- Key Characterization : Reaction progress is monitored using TLC, and purity is confirmed via melting point analysis. Final products are characterized by FT-IR, H/C NMR, and elemental analysis .

Q. Which spectroscopic and structural characterization techniques are essential for analyzing this compound?

- Methodology :

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks. For example, triclinic crystal systems (space group ) with unit cell parameters (e.g., Å, Å) have been reported .

- Vibrational spectroscopy : FT-IR identifies functional groups (e.g., C=N stretch at ~1600 cm) and coordination modes .

- Electronic absorption/ESR : Used to study metal complexation and redox behavior, particularly with transition metals like Cu(II) .

Q. How does the compound behave in coordination chemistry applications?

- Methodology : The ligand acts as a tridentate chelator via pyridyl N, hydrazide N, and imine N atoms. Coordination studies with lanthanides (e.g., La, Ce) reveal 1:2 (metal:ligand) stoichiometry in methanol-water systems, characterized by potentiometric titrations and UV-Vis spectroscopy . For transition metals (e.g., Co(II), Cd(II)), it forms 2D metal-organic frameworks (MOFs) with dual-ligand strategies, analyzed via PXRD and TGA .

Advanced Research Questions

Q. What computational methods are used to elucidate the electronic properties and interaction mechanisms of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO), Fukui indices, and charge distribution to predict nucleophilic/electrophilic sites. For corrosion inhibition studies, DFT correlates inhibition efficiency ( at 303 K) with adsorption energy on Fe(110) surfaces .

- Molecular Dynamics (MD) : Simulates adsorption configurations on metal surfaces in explicit solvent models (e.g., HCl medium). DFTB (Density Functional Tight Binding) is preferred for larger systems due to computational efficiency .

Q. How can researchers resolve contradictions between experimental and computational data in corrosion inhibition studies?

- Methodology :

- Multi-technique validation : Combine electrochemical (EIS, PDP) and surface morphology (SEM/AFM) data with computational results. For example, discrepancies in adsorption energy predictions (DFT vs. experimental inhibition efficiency) are addressed by adjusting solvation models or including van der Waals corrections .

- Statistical analysis : Use regression models to correlate inhibitor concentration, temperature, and inhibition efficiency. Weight loss experiments at 303 K and 363 K validate Arrhenius behavior and adsorption isotherms (e.g., Langmuir) .

Q. What experimental design considerations are critical for in vivo pharmacological testing of this compound?

- Methodology :

- Dose optimization : Subcutaneous administration at 10 mg/kg body weight in rabbit models (e.g., for antitubercular activity against ) balances efficacy and toxicity. Control groups receive isotonic saline or standard drugs (e.g., isoniazid) .

- Histopathological analysis : Post-treatment organ sections (lungs, liver) are stained (H&E) to assess inflammation reduction. Comparative studies show the compound’s superiority over isoniazid in reducing granuloma formation .

Q. How does the compound’s structural flexibility impact its application in MOF design?

- Methodology :

- Ligand functionalization : Introduce –OH or –CH groups to enhance MOF porosity and CO adsorption. For example, {[Cd(5-OH-IPA)(L)]·CHOH} MOFs synthesized via diffusion methods exhibit BET surface areas >500 m/g .

- PXRD refinement : SHELX software (SHELXL/SHELXS) resolves crystallographic discrepancies in MOF phases, ensuring phase purity between mechanochemically and solvothermally synthesized samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.